N-Hexyl-4-methoxy-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-4-methoxy-N-phenylaniline is an organic compound with the molecular formula C19H25NO It is a derivative of aniline, where the nitrogen atom is bonded to a hexyl group and a phenyl group, and the benzene ring is substituted with a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-methoxy-N-phenylaniline typically involves the reaction of 4-methoxyaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Methoxyaniline+Hexyl Bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-4-methoxy-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler aniline derivative.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-hexyl-N-phenylaniline.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-Hexyl-4-methoxy-N-phenylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Hexyl-4-methoxy-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The hexyl group provides hydrophobic interactions, enhancing the compound’s solubility in organic solvents and its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-phenylaniline: Lacks the hexyl group, resulting in different solubility and reactivity.
N-Hexyl-N-phenylaniline:
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline:
Uniqueness
N-Hexyl-4-methoxy-N-phenylaniline is unique due to the presence of both the hexyl and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions, making it valuable in various fields of research and industry.
Properties
CAS No. |
113412-41-2 |
---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-hexyl-4-methoxy-N-phenylaniline |
InChI |
InChI=1S/C19H25NO/c1-3-4-5-9-16-20(17-10-7-6-8-11-17)18-12-14-19(21-2)15-13-18/h6-8,10-15H,3-5,9,16H2,1-2H3 |
InChI Key |
SCHYVBZHHKIDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.